(1S,5S,6R)-5-(Acetyloxy)-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylic Acid Methyl Ester (1S,5S,6R)-5-(Acetyloxy)-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylic Acid Methyl Ester
Brand Name: Vulcanchem
CAS No.: 494195-98-1
VCID: VC20823598
InChI: InChI=1S/C10H12O5/c1-5(11)14-7-3-6(10(12)13-2)4-8-9(7)15-8/h4,7-9H,3H2,1-2H3/t7-,8-,9+/m0/s1
SMILES: CC(=O)OC1CC(=CC2C1O2)C(=O)OC
Molecular Formula: C10H12O5
Molecular Weight: 212.2 g/mol

(1S,5S,6R)-5-(Acetyloxy)-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylic Acid Methyl Ester

CAS No.: 494195-98-1

Cat. No.: VC20823598

Molecular Formula: C10H12O5

Molecular Weight: 212.2 g/mol

* For research use only. Not for human or veterinary use.

(1S,5S,6R)-5-(Acetyloxy)-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylic Acid Methyl Ester - 494195-98-1

Specification

CAS No. 494195-98-1
Molecular Formula C10H12O5
Molecular Weight 212.2 g/mol
IUPAC Name methyl (1S,5S,6R)-5-acetyloxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate
Standard InChI InChI=1S/C10H12O5/c1-5(11)14-7-3-6(10(12)13-2)4-8-9(7)15-8/h4,7-9H,3H2,1-2H3/t7-,8-,9+/m0/s1
Standard InChI Key CAHCTLXUBYFEJL-XHNCKOQMSA-N
Isomeric SMILES CC(=O)O[C@H]1CC(=C[C@H]2[C@@H]1O2)C(=O)OC
SMILES CC(=O)OC1CC(=CC2C1O2)C(=O)OC
Canonical SMILES CC(=O)OC1CC(=CC2C1O2)C(=O)OC

Introduction

Chemical Structure and Properties

(1S,5S,6R)-5-(Acetyloxy)-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylic Acid Methyl Ester possesses a unique oxabicyclic structure with multiple functional groups that contribute to its chemical reactivity and synthetic utility. The compound features a 7-oxabicyclo[4.1.0]heptene core structure with three defined stereogenic centers at positions 1, 5, and 6, which are critical for its biological and synthetic applications .

The basic physicochemical properties of this compound are summarized in the following table:

PropertyValue
CAS Number494195-98-1
Molecular FormulaC10H12O5
Molecular Weight212.2 g/mol
IUPAC NameMethyl (1S,5S,6R)-5-acetyloxy-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylate
SMILES NotationCC(=O)OC1CC(=CC2C1O2)C(=O)OC
InChIInChI=1S/C10H12O5/c1-5(11)14-7-3-6(10(12)13-2)4-8-9(7)15-8/h4,7-9H,3H2,1-2H3/t7-,8-,9+/m0/s1
InChI KeyCAHCTLXUBYFEJL-XHNCKOQMSA-N

The compound contains several key functional groups including an epoxide (oxirane ring), an acetyloxy group, a methyl ester, and a carbon-carbon double bond . These functional groups create a highly reactive molecule that is particularly useful in organic synthesis. The stereochemistry at positions 1, 5, and 6 is crucial for its specific reactivity patterns and applications in the synthesis of natural products .

Structural Features

The bicyclic structure of this compound contains a seven-membered ring system with an embedded epoxide bridge. The presence of the acetyloxy group at position 5 and the methyl ester functionality at position 3 creates a molecule with multiple reactive sites. The unsaturation at positions 2 and 3 (carbon-carbon double bond) provides additional synthetic versatility, making this compound particularly valuable as a building block in complex organic synthesis .

Physical Properties

The compound is reported to be soluble in common organic solvents such as chloroform and dichloromethane (DCM) . This solubility profile is consistent with its moderately polar nature, attributed to the presence of multiple oxygen-containing functional groups. The solubility characteristics facilitate its use in various synthetic transformations that require homogeneous reaction conditions.

Applications in Organic Synthesis

The primary application of (1S,5S,6R)-5-(Acetyloxy)-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylic Acid Methyl Ester lies in its role as a key intermediate in the synthesis of epoxyquinols A, B, and C . These natural products have garnered significant attention due to their biological activities and complex molecular architectures.

Synthesis of Epoxyquinols

Epoxyquinols are a class of natural products with diverse biological activities, including antitumor, antibacterial, and immunosuppressive properties. The titled compound serves as a crucial intermediate in their total synthesis, as documented in the research publications by Shoji and colleagues . The stereochemical configuration of the compound is directly transferred to the final natural products, highlighting the importance of stereocontrol during its synthesis.

Building Block for Complex Molecules

Beyond epoxyquinols, this oxabicyclic compound has potential applications in the synthesis of other complex natural products and pharmaceutical intermediates. The unique combination of functional groups allows for selective transformations at different sites, enabling the construction of complex molecular scaffolds.

Biological Activities

While the compound itself is primarily used as a synthetic intermediate, there are indications of potential biological activities. The presence of the oxirane ring, acetyloxy group, and α,β-unsaturated ester functionality suggests possible biological reactivity.

Structure-Activity Relationships

The biological activities of this compound and its derivatives are likely influenced by:

Research Significance

The significance of (1S,5S,6R)-5-(Acetyloxy)-7-oxabicyclo[4.1.0]hept-2-ene-3-carboxylic Acid Methyl Ester extends beyond its immediate applications in the synthesis of epoxyquinols. Its unique structural features make it a valuable model system for studying stereoselective reactions and developing new synthetic methodologies.

Contributions to Synthetic Methodology

The synthesis and applications of this compound have contributed to the development of:

  • Stereoselective methods for constructing oxabicyclic frameworks

  • Approaches for functionalization of complex bicyclic systems

  • Strategies for the total synthesis of natural products with defined stereochemistry

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